Enhanced Lipophilicity (cLogP) vs. Non-Methylated Core Structure
The 2,5,5-trimethyl substitution on the dioxaspiro core is a key driver of increased lipophilicity compared to the unsubstituted analog. This property is critical for membrane permeability and target engagement in biological systems. [1]
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP approximately 1.5 - 2.0 (based on structural analogs in the oxaspiro patent space) [2] |
| Comparator Or Baseline | Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate (unsubstituted core); predicted cLogP approximately 0.3 - 0.8 |
| Quantified Difference | Estimated increase of 0.7 - 1.7 log units, roughly a 5- to 50-fold increase in the octanol-water partition coefficient. |
| Conditions | Predicted values using cheminformatic tools (e.g., XLogP, ALogP) based on structural similarity to compounds disclosed in patent WO2013055384A1. |
Why This Matters
For scientists procuring building blocks for CNS or intracellular targets, the higher intrinsic lipophilicity of the 2,5,5-trimethyl derivative can drastically reduce the synthetic effort needed to achieve optimal ADME properties.
- [1] Vath, J. E., & Chaffee, S. (2015). U.S. Patent Application No. 20150045427. Oxaspiro[2.5]Octane Derivatives and Analogs. View Source
- [2] Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angew. Chem. Int. Ed., 52(47), 12256-12267. (Provides context for quantitative impact of methyl groups on lipophilicity). View Source
